![molecular formula C20H19N3S B2356277 2-(苄基硫代)-4-甲基-7-苯基-6,7-二氢-5H-吡咯并[2,3-d]嘧啶 CAS No. 338415-97-7](/img/structure/B2356277.png)

2-(苄基硫代)-4-甲基-7-苯基-6,7-二氢-5H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

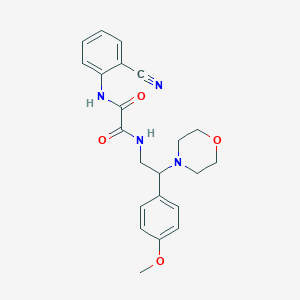

The compound “2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a method for the synthesis of pyrimidines involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed using various spectroscopic techniques. Computational tools have been used to investigate the molecular and electronic behavior of these compounds . Quantum and chemical parameters have been calculated and the molecular electrostatic surface potential (MEP) has been studied .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been studied. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .科学研究应用

- 嘧啶类化合物,包括我们关注的化合物,具有抗炎作用。 研究人员发现,某些嘧啶类化合物可以抑制重要炎症介质的表达和活性,例如前列腺素E₂,诱导型一氧化氮合酶,肿瘤坏死因子-α,核因子κB,白三烯和白介素 .

- 具体而言,在吡唑并[4,3-d]嘧啶类似物中引入3-吗啉代丙烷-1-胺部分会增强其抗炎活性 .

抗炎特性

作用机制

Target of Action

Similar compounds have been found to inhibit trna (guanine37-n1)-methyltransferase (trmd), a key enzyme involved in bacterial resistance .

Mode of Action

This is based on the known action of similar compounds .

Biochemical Pathways

The compound likely affects the pyrimidine biosynthesis pathway, given its structural similarity to pyrimidines . Inhibition of this pathway can disrupt the synthesis of nucleotides, affecting various cellular functions such as DNA and RNA synthesis .

Result of Action

Similar compounds have shown antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain .

生化分析

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes and proteins

Cellular Effects

Some pyrimidine derivatives have been shown to have cytotoxic effects on cancer cells

Metabolic Pathways

Pyrimidine metabolism is a complex process involving several enzymes and cofactors

属性

IUPAC Name |

2-benzylsulfanyl-4-methyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S/c1-15-18-12-13-23(17-10-6-3-7-11-17)19(18)22-20(21-15)24-14-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQYHTPAVRVWSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)

![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)

![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)